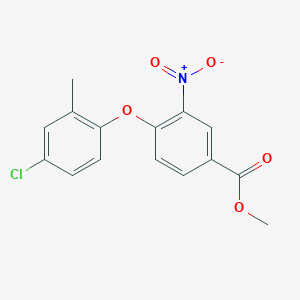

Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MCPA is a widely used phenoxy herbicide introduced in 1945 . It selectively controls broad-leaf weeds in pasture and cereal crops . The chemical formula of MCPA is C9H9ClO3 .

Synthesis Analysis

MCPA was synthesized from the corresponding phenol by exposing it to chloroacetic acid and dilute base in a straightforward substitution reaction .Molecular Structure Analysis

The optimized molecular geometry and the fundamental vibrational frequencies of MCPA have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .Chemical Reactions Analysis

MCPA belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action . The same group of agents also includes herbicides such as dicamba, mecoprop, and 2, 4-D .Physical And Chemical Properties Analysis

MCPA appears as a white to light brown solid with a density of 1.18-1.21 g/cm^3 . It has a melting point of 114 to 118 °C . The solubility in water is 825 mg/L at 23 °C .Applications De Recherche Scientifique

Photocatalytic Degradation Mechanisms

Photocatalytic mechanisms of phenolic compounds, including derivatives similar to Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, have been elucidated, demonstrating their degradation over TiO2 catalysts. This research is critical for understanding the removal of aromatic pollutants from water sources, showcasing the compound's relevance in environmental chemistry and photocatalysis (Tolosana-Moranchel et al., 2018).

Synthesis and Chemical Properties

Studies have explored the synthesis, spectroscopy, thermal analysis, and magnetic properties of complexes involving derivatives structurally related to this compound. These investigations contribute to our understanding of the chemical behavior and potential applications of these compounds in materials science and bioactive molecule development (Ahmadi & Amani, 2012).

Environmental Analysis and Pesticide Residue Detection

The compound's analogs have been utilized in analytical methods for detecting pesticide residues in agricultural products. This application is crucial for ensuring food safety and environmental protection, highlighting the compound's importance in analytical chemistry (Adler, Augenstein, & Rogerson, 1978).

Marine Fungal Derivatives

Research on marine endophytic fungi has led to the isolation of new compounds structurally similar to this compound. These studies contribute to the discovery of novel natural products with potential pharmacological activities (Xia et al., 2011).

Disinfection Byproduct Formation

Investigations into the formation of disinfection byproducts (DBPs) during water treatment processes have utilized compounds analogous to this compound. Understanding the formation and control of these DBPs is vital for public health and environmental management (Pan, Zhang, & Li, 2016).

Mécanisme D'action

Target of Action

The primary target of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, which is a derivative of MCPA , is the auxin growth hormone indoleacetic acid (IAA) in plants . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .

Mode of Action

This compound acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action allows it to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking IAA, it disrupts the normal balance of auxin in the plant, leading to uncontrolled cell division and growth . The downstream effects include abnormal growth patterns and ultimately, plant death .

Pharmacokinetics

Similar compounds like mcpa are known to be highly mobile and can be frequently detected in global potable water sources .

Result of Action

The molecular and cellular effects of the compound’s action result in rapid, uncontrolled growth in broad-leaf plants . This leads to abnormalities in plant structure and function, and eventually causes the plant to die .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the sorption and desorption potentials of MCPA, a similar compound, can be optimized by specific combinations of feedstock and pyrolysis temperature . This suggests that the compound’s action can be influenced by the characteristics of the soil in which the plants grow .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO5/c1-9-7-11(16)4-6-13(9)22-14-5-3-10(15(18)21-2)8-12(14)17(19)20/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDOKRKOPDSYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765669.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2765670.png)

![N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2765671.png)

![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2765674.png)

![2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2765677.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide](/img/structure/B2765679.png)

![N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2765687.png)